molecular formula C18H15N3O3 B11701767 (2E)-1-(2-methylphenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine

(2E)-1-(2-methylphenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine

Cat. No.: B11701767
M. Wt: 321.3 g/mol
InChI Key: RDYMCYAFHXSJDE-XDHOZWIPSA-N
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Description

(2E)-1-(2-methylphenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-methylphenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. For instance, the reaction between 2-methylbenzaldehyde and 5-(2-nitrophenyl)furan-2-carbohydrazide in ethanol under acidic conditions can yield the desired hydrazone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-methylphenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(2-methylphenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other hydrazone derivatives.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to form stable complexes with metal ions makes it a candidate for use in metal-based drugs and diagnostic agents.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-1-(2-methylphenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s ability to chelate metal ions also plays a role in its biological activity, as it can interfere with metal-dependent enzymes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(2-chlorophenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine
  • (2E)-1-(2-bromophenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine
  • (2E)-1-(2-fluorophenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine

Uniqueness

The uniqueness of (2E)-1-(2-methylphenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

2-methyl-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]aniline

InChI

InChI=1S/C18H15N3O3/c1-13-6-2-4-8-16(13)20-19-12-14-10-11-18(24-14)15-7-3-5-9-17(15)21(22)23/h2-12,20H,1H3/b19-12+

InChI Key

RDYMCYAFHXSJDE-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC=CC=C1N/N=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1NN=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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